Cas no 2380053-98-3 (6-bromo-8-fluoro-3-nitro-1H-quinolin-4-one)
6-bromo-8-fluoro-3-nitro-1H-quinolin-4-one Chemical and Physical Properties
Names and Identifiers
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- Z4126030465
- 2380053-98-3
- 6-bromo-8-fluoro-3-nitroquinolin-4-ol
- SCHEMBL21494363
- EN300-7492614
- 6-bromo-8-fluoro-3-nitro-1H-quinolin-4-one
-
- Inchi: 1S/C9H4BrFN2O3/c10-4-1-5-8(6(11)2-4)12-3-7(9(5)14)13(15)16/h1-3H,(H,12,14)
- InChI Key: VZCXZFIUAARHMP-UHFFFAOYSA-N
- SMILES: BrC1C=C(C2=C(C=1)C(C(=CN2)[N+](=O)[O-])=O)F
Computed Properties
- Exact Mass: 285.93893g/mol
- Monoisotopic Mass: 285.93893g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 0
- Complexity: 368
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 74.9Ų
6-bromo-8-fluoro-3-nitro-1H-quinolin-4-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7492614-0.05g |
6-bromo-8-fluoro-3-nitroquinolin-4-ol |
2380053-98-3 | 95.0% | 0.05g |
$174.0 | 2025-03-10 | |
| Enamine | EN300-7492614-0.1g |
6-bromo-8-fluoro-3-nitroquinolin-4-ol |
2380053-98-3 | 95.0% | 0.1g |
$257.0 | 2025-03-10 | |
| Enamine | EN300-7492614-0.25g |
6-bromo-8-fluoro-3-nitroquinolin-4-ol |
2380053-98-3 | 95.0% | 0.25g |
$367.0 | 2025-03-10 | |
| Enamine | EN300-7492614-0.5g |
6-bromo-8-fluoro-3-nitroquinolin-4-ol |
2380053-98-3 | 95.0% | 0.5g |
$579.0 | 2025-03-10 | |
| Enamine | EN300-7492614-1.0g |
6-bromo-8-fluoro-3-nitroquinolin-4-ol |
2380053-98-3 | 95.0% | 1.0g |
$743.0 | 2025-03-10 | |
| Enamine | EN300-7492614-2.5g |
6-bromo-8-fluoro-3-nitroquinolin-4-ol |
2380053-98-3 | 95.0% | 2.5g |
$1454.0 | 2025-03-10 | |
| Enamine | EN300-7492614-5.0g |
6-bromo-8-fluoro-3-nitroquinolin-4-ol |
2380053-98-3 | 95.0% | 5.0g |
$2152.0 | 2025-03-10 | |
| Enamine | EN300-7492614-10.0g |
6-bromo-8-fluoro-3-nitroquinolin-4-ol |
2380053-98-3 | 95.0% | 10.0g |
$3191.0 | 2025-03-10 | |
| 1PlusChem | 1P02891P-50mg |
6-bromo-8-fluoro-3-nitroquinolin-4-ol |
2380053-98-3 | 95% | 50mg |
$269.00 | 2024-05-22 | |
| 1PlusChem | 1P02891P-100mg |
6-bromo-8-fluoro-3-nitroquinolin-4-ol |
2380053-98-3 | 95% | 100mg |
$369.00 | 2024-05-22 |
6-bromo-8-fluoro-3-nitro-1H-quinolin-4-one Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on 6-bromo-8-fluoro-3-nitro-1H-quinolin-4-one
Professional Introduction to Compound with CAS No. 2380053-98-3 and Product Name: 6-bromo-8-fluoro-3-nitro-1H-quinolin-4-one
The compound with the CAS number 2380053-98-3 and the product name 6-bromo-8-fluoro-3-nitro-1H-quinolin-4-one represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic compound, featuring a quinoline core, has garnered considerable attention due to its unique structural and functional properties. The presence of multiple substituents, including bromo, fluoro, and nitro groups, imparts distinct reactivity and potential biological activity, making it a valuable scaffold for drug discovery and medicinal chemistry research.
Quinoline derivatives have long been recognized for their broad spectrum of biological activities, ranging from antimicrobial to anticancer properties. Among these derivatives, the substitution patterns play a crucial role in determining the pharmacological profile. The specific arrangement of the bromo, fluoro, and nitro groups in 6-bromo-8-fluoro-3-nitro-1H-quinolin-4-one not only influences its electronic distribution but also modulates its interaction with biological targets. This compound has been extensively studied in recent years for its potential applications in oncology and infectious disease treatment.
Recent research has highlighted the significance of fluorine-containing quinolines in medicinal chemistry. The introduction of a fluoro atom at the 8-position enhances metabolic stability and binding affinity, which are critical factors for drug efficacy. Moreover, the electron-withdrawing nature of the nitro group at the 3-position can further optimize the pharmacokinetic properties by influencing solubility and lipophilicity. These structural features make 6-bromo-8-fluoro-3-nitro-1H-quinolin-4-one a promising candidate for further development.
In the realm of oncology, quinoline derivatives have shown promise as inhibitors of kinases and other enzymes involved in cancer cell proliferation. The combination of bromo, fluoro, and nitro substituents in this compound may enhance its ability to interact with target proteins, leading to improved therapeutic outcomes. Preliminary studies have demonstrated that derivatives with similar substitution patterns exhibit potent activity against various cancer cell lines. The mechanistic insights gained from these studies are crucial for designing next-generation anticancer agents.
Beyond oncology, this compound has also been explored for its potential in treating infectious diseases. Quinolines are well-known for their antimicrobial properties, and modifications such as those seen in 6-bromo-8-fluoro-3-nitro-1H-quinolin-4-one can enhance their efficacy against resistant strains of bacteria and viruses. The structural rigidity provided by the quinoline core allows for precise targeting of pathogenic organisms, while the substituents improve pharmacokinetic profiles.
The synthesis of 6-bromo-8-fluoro-3-nitro-1H-quinolin-4-one involves multi-step organic transformations that require careful optimization to achieve high yields and purity. Advanced synthetic methodologies, including transition-metal-catalyzed reactions and palladium-catalyzed cross-coupling, have been employed to introduce the desired substituents efficiently. These synthetic strategies not only enhance scalability but also allow for modifications to explore new analogs with enhanced biological activity.
The pharmacological evaluation of this compound has revealed intriguing properties that warrant further investigation. In vitro assays have shown that it exhibits significant inhibitory effects on certain kinases associated with cancer progression. Additionally, preliminary animal models suggest that it may have therapeutic potential in treating solid tumors without severe side effects. These findings underscore the importance of continued research to fully elucidate its mechanism of action and clinical applicability.
From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding how the substituents influence the binding affinity and selectivity of this compound towards its biological targets. These studies provide valuable insights into optimizing lead structures by predicting how changes in substitution patterns affect binding interactions at the molecular level. Such computational approaches are becoming increasingly integral to modern drug discovery pipelines.
The future direction of research on 6-bromo-8-fluoro-3-nitro-1H-quinolin-4-one involves exploring its potential as a prodrug or combination therapy agent. Prodrug formulations can enhance bioavailability or target delivery to specific tissues, while combination therapy can mitigate resistance issues by targeting multiple pathways simultaneously. These strategies align with contemporary trends in precision medicine, where personalized treatment approaches are being developed based on individual patient profiles.
In conclusion, 6-bromo-8-fluoro-3-nitro-1H-quinolin-4-one (CAS No. 2380053-98-3) represents a compelling example of how structural modifications can unlock new therapeutic possibilities within the quinoline scaffold. Its unique combination of substituents makes it a versatile tool for drug discovery, with applications spanning oncology and infectious disease treatment. Continued research into its pharmacological properties will undoubtedly yield further insights into its potential as a next-generation therapeutic agent.
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